molecular formula C8H13NO2 B8786683 4-Morpholinobut-2-YN-1-OL CAS No. 4480-49-3

4-Morpholinobut-2-YN-1-OL

Cat. No.: B8786683
CAS No.: 4480-49-3
M. Wt: 155.19 g/mol
InChI Key: MQFAHVUKHILUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobut-2-YN-1-OL is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a butynol backbone. The molecule contains three key functional groups: a hydroxyl (-OH) group, an alkyne (C≡C) bond, and the morpholine moiety. This combination confers unique physicochemical properties, including high polarity (due to the hydroxyl group) and reactivity (from the alkyne).

Properties

CAS No.

4480-49-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-morpholin-4-ylbut-2-yn-1-ol

InChI

InChI=1S/C8H13NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,3-8H2

InChI Key

MQFAHVUKHILUOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Morpholinobut-2-YN-1-OL can be contrasted with related morpholine-containing compounds and alkyne derivatives. Below is a comparative analysis based on molecular structure, reactivity, and applications:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Notes
This compound Not provided C₈H₁₃NO₂ Morpholine, alkyne, hydroxyl Potential intermediate in organic synthesis; reactivity in click chemistry
N-Phenylmorpholine 92-53-5 C₁₀H₁₃NO Morpholine, phenyl Corrosion inhibitor, solvent
1H-Indol-4-ol 2380-94-1 C₈H₇NO Indole, hydroxyl Pharmaceutical impurity; used in reference standards
Pioglitazone Hydrochloride 112529-15-4 C₁₉H₂₀N₂O₃S·HCl Thiazolidinedione, hydrochloride Antidiabetic drug; unrelated structurally but highlights morpholine's pharmaceutical relevance

Structural and Reactivity Comparisons

Morpholine vs. Alkyne Functionality: this compound: The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation. The hydroxyl group enhances water solubility compared to non-polar analogues like N-Phenylmorpholine . N-Phenylmorpholine: Lacks reactive groups like alkyne or hydroxyl, rendering it more lipophilic and suited for non-polar applications (e.g., solvent or corrosion inhibition) .

Pioglitazone Hydrochloride: Demonstrates the broader use of nitrogen-heterocyclic compounds (like morpholine) in pharmaceuticals, though its structure diverges significantly .

Synthetic Utility: The triple bond in this compound offers modularity for constructing complex molecules, unlike saturated morpholine derivatives (e.g., Imp.

Research Findings and Gaps

  • Reactivity Studies: Alkyne-containing morpholine derivatives are understudied in the provided evidence.
  • Stability: Hydroxyl groups in compounds like 1H-Indol-4-ol may confer susceptibility to oxidation, whereas the alkyne in this compound could increase stability under basic conditions .
  • Industrial Applications: N-Phenylmorpholine’s use in corrosion inhibition suggests that this compound’s polarity might suit niche applications in aqueous-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.